molecular formula C19H19NO3 B8005778 Tert-butyl 2-oxo-3-phenylindoline-1-carboxylate

Tert-butyl 2-oxo-3-phenylindoline-1-carboxylate

Cat. No.: B8005778
M. Wt: 309.4 g/mol
InChI Key: ZEJFRCFSRDATOD-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxo-3-phenylindoline-1-carboxylate is a protected oxindole derivative of significant value in synthetic organic chemistry, particularly in the development of asymmetric methodologies. Its core structure features an oxindole scaffold bearing a phenyl substituent and a tert-butoxycarbonyl (Boc) protecting group. This configuration is pivotal in the synthesis of complex molecules with quaternary stereocenters, which are challenging yet crucial structural motifs found in numerous biologically active natural products and pharmaceuticals . This compound serves as a key precursor in organocatalytic reactions. Specifically, it is employed in the Michael addition to various electrophiles such as maleimides and methyl vinyl ketone . These reactions are powerful tools for the enantioselective construction of carbon-carbon bonds, enabling the efficient desymmetrization of prochiral compounds and the synthesis of atropisomeric succinimides with adjacent quaternary and tertiary stereocenters . The Boc group is essential in these processes, as it influences the reactivity and stereochemical outcome of the reactions. Researchers will find this compound, with 862906-97-6 and a molecular formula of C 19 H 19 NO 3 (Molecular Weight: 309.36 g/mol), to be a versatile building block for accessing diverse 3,3-disubstituted oxindoles, a privileged scaffold in medicinal chemistry and alkaloid synthesis . Please Note: This product is designated for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

tert-butyl 2-oxo-3-phenyl-3H-indole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-19(2,3)23-18(22)20-15-12-8-7-11-14(15)16(17(20)21)13-9-5-4-6-10-13/h4-12,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJFRCFSRDATOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2C(C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Procedure and Reaction Conditions

As detailed in the supporting information of a palladium-catalyzed study, this compound is synthesized via General Procedure B . The protocol involves:

  • Substrate : A prefunctionalized oxindole precursor bearing a tert-butyl carbamate (Boc) group at the indoline nitrogen.

  • Catalyst System : Palladium(II) acetate (Pd(OAc)₂) with a supporting ligand (e.g., Xantphos or BINAP) to facilitate oxidative addition and transmetalation.

  • Aryl Halide : Bromobenzene or a substituted aryl bromide as the arylating agent.

  • Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to deprotonate the oxindole α-position.

  • Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or 1,4-dioxane under inert atmosphere.

Reaction mixtures are typically heated to 80–100°C for 12–24 hours, followed by aqueous workup and purification via flash column chromatography (eluent: hexane/ethyl acetate).

Optimization and Yield Considerations

Key optimization parameters include:

  • Ligand Selection : Bulky phosphine ligands enhance steric hindrance, minimizing undesired β-hydride elimination.

  • Temperature : Elevated temperatures (≥80°C) accelerate transmetalation but risk decomposition of the Boc group.

  • Scalability : Gram-scale reactions demonstrate consistent yields (>75%), confirming industrial applicability.

Table 1: Representative Reaction Conditions for Palladium-Catalyzed α-Arylation

ParameterDetails
CatalystPd(OAc)₂ (5 mol%)
LigandXantphos (10 mol%)
Aryl HalideBromobenzene (1.2 equiv)
BaseCs₂CO₃ (2.0 equiv)
Solvent1,4-Dioxane (0.1 M)
Temperature90°C, 18 h
Yield82% (isolated)

Spectroscopic Characterization and Validation

Post-synthesis validation via nuclear magnetic resonance (NMR) and mass spectrometry ensures structural fidelity. For this compound:

  • ¹H NMR (CDCl₃, 400 MHz): Signals at δ 7.84 (d, J = 7.4 Hz, 1H), 7.69 (t, J = 7.1 Hz, 1H), and 1.42 (s, 9H) confirm aromatic protons and the tert-butyl group.

  • ¹³C NMR : Peaks at 175.1 ppm (carbonyl) and 80.5 ppm (Boc quaternary carbon) align with literature.

Comparative Analysis of Synthetic Routes

Table 2: Advantages and Limitations of Preparation Methods

MethodAdvantagesLimitations
Palladium α-arylationHigh regioselectivity, scalableRequires inert conditions, costly Pd catalysts
Boc protectionMild conditions, high yieldRequires pre-synthesized oxindole core

Applications in Asymmetric Catalysis

The compound’s utility is exemplified in enantioselective Michael additions catalyzed by HyperBTM. For instance, reacting this compound with α,β-unsaturated esters yields chiral adducts with >90% enantiomeric excess (ee), underscoring its role in pharmaceutical synthesis .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-oxo-3-phenylindoline-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol derivatives.

Scientific Research Applications

Chemical Synthesis Applications

Tert-butyl 2-oxo-3-phenylindoline-1-carboxylate serves as a crucial building block in organic synthesis. Its structure allows for various transformations that are essential in the development of more complex molecules.

Synthetic Pathways

The synthesis typically involves the reaction of indoline derivatives with tert-butyl chloroformate and phenylhydrazine, often facilitated by bases like triethylamine. The compound can undergo:

  • Oxidation : Converting to oxo derivatives using oxidizing agents such as potassium permanganate.
  • Reduction : Transforming the oxo group into a hydroxyl group with reducing agents like lithium aluminum hydride.
  • Substitution Reactions : The phenyl group can participate in electrophilic or nucleophilic substitutions.

Biological Activities

Research indicates that this compound exhibits promising biological properties, making it a candidate for further investigation in medicinal chemistry.

Antimicrobial and Anticancer Properties

Studies have shown that this compound possesses antimicrobial activity against various pathogens and potential anticancer effects. Its mechanism of action may involve interaction with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways.

Medicinal Chemistry Applications

The compound is being explored for its potential use in drug development. Its unique structure allows it to target specific enzymes or receptors effectively, which is crucial for designing new therapeutic agents.

Case Study: Michael Addition Reactions

A notable application involves the Michael addition of this compound to N-(2-tert-butylphenyl)maleimides. This reaction has been shown to produce axially chiral succinimides with high yields, demonstrating the compound's utility in asymmetric synthesis .

Industrial Applications

In industrial settings, this compound is utilized for producing specialty chemicals and materials with tailored properties. Its ability to undergo various chemical reactions makes it valuable for synthesizing compounds used in different applications.

Mechanism of Action

The mechanism of action of tert-butyl 2-oxo-3-phenylindoline-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table highlights key structural differences between 5b and analogous indoline carboxylates:

Compound Name Substituents/R-Groups Key Structural Features Reference
tert-Butyl 2-oxo-3-phenylindoline-1-carboxylate (5b ) 3-phenyl, Boc-protected N Planar indoline core, hydrophobic tert-butyl
tert-Butyl 3-(2-methoxyphenyl)-2-oxoindoline-1-carboxylate (5c ) 3-(2-methoxyphenyl) Ortho-methoxy group introduces steric hindrance
tert-Butyl 3-(4-methylphenyl)-2-oxoindoline-1-carboxylate (5f ) 3-(4-methylphenyl) Para-methyl enhances electron density
tert-Butyl 3-(hexahydropyridoindol-10-yl)-2-oxo-3-phenylindoline-1-carboxylate (29 ) 3-(hexahydropyridoindolyl) Extended fused-ring system for rigidity
tert-Butyl 3-(trifluoromethylthio)-5-fluoro-2-oxoindoline-1-carboxylate 5-fluoro, 3-(trifluoromethylthio) Strong electron-withdrawing groups enhance reactivity
tert-Butyl 3-(hexahydroindolizin-3-yl)-2-oxoindoline-1-carboxylate (16 ) 3-(hexahydroindolizinyl) Bicyclic substituent modulates solubility

Key Observations :

  • In contrast, electron-withdrawing groups (e.g., trifluoromethylthio in ) polarize the ring, enhancing reactivity in nucleophilic substitutions .
  • Steric Effects : Ortho-substituents (e.g., 2-methoxy in 5c ) hinder rotational freedom, affecting conformational stability and intermolecular interactions .

Key Observations :

  • Hydrogenation vs. Radical Reactions : Traditional hydrogenation (for 5b ) provides moderate yields, while radical relay methods (e.g., 29 , 16 ) achieve higher efficiencies (>90%) due to robust reaction design .
  • Purification : All compounds require chromatographic purification, but solvent systems differ (e.g., hexane:acetone for 5b vs. hexane:EtOAc for 29 ) .

Physicochemical Properties

Compound Physical State Solubility Trends Spectral Data (¹H NMR) Reference
5b Orange solid Low polarity solvents δ 7.55–7.30 (m, aromatic), 1.42 (s, Boc)
29 White solid Moderate polarity δ 7.73–7.55 (m, fused-ring protons)
16 White solid Hydrophobic δ 6.10–5.65 (m, alkenyl protons)
Trifluoromethylthio derivative Colorless oil High volatility δ 7.28–6.72 (m, fluorinated aryl)

Key Observations :

  • Solid vs. Oil : Bulky substituents (e.g., Boc in 5b ) favor crystallization, while smaller groups (e.g., trifluoromethylthio) result in oils .
  • Spectral Signatures : Aromatic proton regions vary based on substituents; trifluoromethylthio groups cause deshielding in ¹H NMR .

Biological Activity

Tert-butyl 2-oxo-3-phenylindoline-1-carboxylate is a compound that has garnered attention in recent years due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its indoline core structure, which is known for its versatility in organic synthesis and biological applications. The presence of the tert-butyl group enhances the compound's lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific mechanisms involve:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation: It can bind to receptor sites, modulating their activity and thereby influencing signaling pathways critical for various physiological processes.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against a range of pathogens.
  • Anticancer Activity : There is growing evidence supporting its potential as an anticancer agent, particularly against leukemia cell lines.
  • Anti-inflammatory Effects : Some studies have indicated that it may possess anti-inflammatory properties, although further research is needed to confirm these effects.

Anticancer Activity

A notable study evaluated the cytotoxic effects of this compound on various leukemia cell lines. The results demonstrated significant inhibitory activity with IC50 values in the submicromolar range:

Cell LineIC50 (µM)
Jurkat8
K5625
HL6012
PBMNCs>50

These findings suggest that while the compound is effective against cancerous cells, it exhibits lower toxicity towards normal peripheral blood mononuclear cells (PBMNCs), indicating a degree of selectivity that is desirable in anticancer drug development .

Antimicrobial Studies

In another investigation, this compound was tested for its antimicrobial properties against various bacterial strains. The results indicated moderate activity, suggesting potential for development into a therapeutic agent for infectious diseases .

Synthesis and Derivatives

The synthesis of this compound has been achieved through several methods, including organocatalytic reactions that enhance its yield and purity. The compound serves as a precursor for synthesizing more complex derivatives that may exhibit enhanced biological activities or target specificity .

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